Rajat Dhyani,
Krishna Shankar,
Ankita Bhatt,
Shubham Jain,
Ajmal Hussain,
Naveen Kumar Navani
PMID: 33655752
DOI:
10.1021/acs.analchem.0c04914
Abstract
Clinicians require simple quantitative tools for the detection of homogentisic acid in alkaptonuria patients, a rare inherited disorder of amino acid metabolism. In this study, we report a whole-cell biosensor for homogentisic acid to detect alkaptonuria disease through the expression of green fluorescence protein. The assay system utilizes a promoter sequence (hmgA) isolated from the
genome. To increase the sensitivity, the sensor module harboring
was further transformed into various transposon mutants debilitated in steps involved in the metabolism of phenylalanine and tyrosine via homogentisic acid as a central intermediate. The proposed biosensor was further checked for analytical features such as sensitivity, selectivity, linearity, and precision for the quantification of homogentisic acid in spiked urine samples. The limit of detection for the developed biosensor was calculated to be 3.9 μM, which is comparable to that of the various analytical techniques currently in use. The sensor construct showed no interference from all of the amino acids and its homolog molecules. The accuracy and precision of the proposed biosensor were validated using high-performance liquid chromatography (HPLC) with satisfactory results.
David Visser,
Jan A N Verhaar
PMID: 33651519
DOI:
Abstract
A 52-year-old men suffered from osteoarthritis of the knee. During knee replacement surgery, the remaining cartilage appeared black. This discoloration and early degeneration of the cartilage is characteristic for the metabolic disorder alkaptonuria in which homogentisic acid accumulates in the body.
Christian Kaare Paaskesen,
Christian Hofbauer
PMID: 33000720
DOI:
Abstract
Alkaptonuria (AKU) is a rare autosomal-recessive disease in the tyrosine metabolism pathway. AKU is due to a mutation of a gene coding for homogentisate dioxygenase, causing accumulation of homogentisic acid leading to a painful multisystemic disease. Damage to cartilage tissue is especially significant, and weight-bearing joints often require arthroplasty. Nitisinone, a drug already used in treatment of hereditary tyrosinaemia, could be approved for treatment of AKU. This case report describes the occurrence of AKU discovered in two brothers in connection with hip and knee arthroplasty.
Wladimir Bocca Vieira de Rezende Pinto,
Igor Braga Farias,
Bruno de Mattos Lombardi Badia,
José Marcos Vieira de Albuquerque Filho,
Roberta Ismael Lacerda Machado,
Paulo Victor Sgobbi de Souza,
Acary Souza Bulle Oliveira
PMID: 33568539
DOI:
10.1212/WNL.0000000000011663
Abstract
Takuho Kishi,
Akira Kotani,
Tomonari Umemura,
Hideki Hakamata
PMID: 32305737
DOI:
10.1016/j.jpba.2020.113253
Abstract
A highly sensitive method for determining urine homogentisic acid (HGA) is required to provide adequate diagnosis and therapy for alkaptonuria in early stages. In this study, we developed a highly sensitive high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for determining HGA in urine. In order to obtain a chromatogram of HGA by HPLC-ECD, an oxidation current was monitored at +0.5 V vs. Ag/AgCl. The peak heights of HGA showed linearity (r = 0.999) ranging from 4.2 ng/mL to 168 ng/mL, and the detection limit was 1.2 ng/mL (signal-to-noise ratio, S/N = 3). In recovery tests using human control urine spiked with an HGA standard, the recoveries of HGA were more than 93.2 %, and the relative standard deviations (n = 6) were less than 1.9 %. As an in vivo application using male Wistar rats, the level of urine HGA, which was metabolized from tyrosine in tyrosine-enriched food, was determined by this HPLC-ECD method. The determination of HGA in urine by this HPLC-ECD method requires only 0.1 mL of a rat urine specimen and simple sample preparation consisting of dilution and filtration.
Maria Lucia Schiavone,
Alessandra Pecorelli,
Brittany Woodby,
Francesca Ferrara,
Erika Pambianchi,
Annalisa Santucci,
Giuseppe Valacchi
PMID: 32502471
DOI:
10.1016/j.abb.2020.108416
Abstract
Alkaptonuria (AKU) is a rare metabolic disease correlated with the deficiency of homogentisate 1,2-dioxygenase and leading to an accumulation of the metabolite homogentisic acid (HGA) which can be subjected to oxidation and polymerization reactions. These events are considered a trigger for the induction of oxidative stress in AKU but, despite the large description of an altered redox status, the underlying pathogenetic processes are still unstudied. In the present study, we investigated the molecular mechanisms responsible for the oxidative damage present in an osteoblast-based cellular model of AKU. Bone, in fact, is largely affected in AKU patients: severe osteoclastic resorption, osteoporosis, even for pediatric cases, and an altered rate of remodeling biomarkers have been reported. In our AKU osteoblast cell model, we found a clear altered redox homeostasis, determined by elevated hydrogen peroxide (H
O
) levels and 4HNE protein adducts formation. These findings were correlated with increased NADPH oxidase (NOX) activity and altered mitochondrial respiration. In addition, we observed a decreased activity of superoxide dismutase (SOD) and reduced levels of thioredoxin (TRX) that parallel the decreased Nrf2-DNA binding. Overall, our results reveal that HGA is able to alter the cellular redox homeostasis by modulating the endogenous ROS production via NOX activation and mitochondrial dysfunctions and impair the cellular response mechanism. These findings can be useful for understanding the pathophysiology of AKU, not yet well studied in bones, but which is an important source of comorbidities that affect the life quality of the patients.
Lakshminarayan R Ranganath,
Eftychia Eirini Psarelli,
Jean-Baptiste Arnoux,
Daniela Braconi,
Michael Briggs,
Anders Bröijersén,
Nadia Loftus,
Helen Bygott,
Trevor F Cox,
Andrew S Davison,
Jane P Dillon,
Michael Fisher,
Richard FitzGerald,
Federica Genovese,
Helena Glasova,
Anthony K Hall,
Andrew T Hughes,
Juliette H Hughes,
Richard Imrich,
Jonathan C Jarvis,
Milad Khedr,
Dinny Laan,
Kim-Hanh Le Quan Sang,
Emily Luangrath,
Ol'ga Lukáčová,
Anna M Milan,
Alpesh Mistry,
Vanda Mlynáriková,
Brendan P Norman,
Birgitta Olsson,
Nicholas P Rhodes,
Jozef Rovenský,
Mattias Rudebeck,
Annalisa Santucci,
Ella Shweihdi,
Ciarán Scott,
Jana Sedláková,
Nicolas Sireau,
Roman Stančík,
Johan Szamosi,
Sophie Taylor,
Christa van Kan,
Sobhan Vinjamuri,
Eva Vrtíková,
Chris Webb,
Elizabeth West,
Elizabeth Záňová,
Andrea Zatkova,
James A Gallagher
PMID: 32822600
DOI:
10.1016/S2213-8587(20)30228-X
Abstract
Alkaptonuria is a rare, genetic, multisystem disease characterised by the accumulation of homogentisic acid (HGA). No HGA-lowering therapy has been approved to date. The aim of SONIA 2 was to investigate the efficacy and safety of once-daily nitisinone for reducing HGA excretion in patients with alkaptonuria and to evaluate whether nitisinone has a clinical benefit.
SONIA 2 was a 4-year, open-label, evaluator-blind, randomised, no treatment controlled, parallel-group study done at three sites in the UK, France, and Slovakia. Patients aged 25 years or older with confirmed alkaptonuria and any clinical disease manifestations were randomly assigned (1:1) to receive either oral nitisinone 10 mg daily or no treatment. Patients could not be masked to treatment due to colour changes in the urine, but the study was evaluator-blinded as far as possible. The primary endpoint was daily urinary HGA excretion (u-HGA
) after 12 months. Clinical evaluation Alkaptonuria Severity Score Index (cAKUSSI) score was assessed at 12, 24, 36, and 48 months. Efficacy variables were analysed in all randomly assigned patients with a valid u-HGA
measurement at baseline. Safety variables were analysed in all randomly assigned patients. The study was registered at ClinicalTrials.gov (
).
Between May 7, 2014, and Feb 16, 2015, 139 patients were screened, of whom 138 were included in the study, with 69 patients randomly assigned to each group. 55 patients in the nitisinone group and 53 in the control group completed the study. u-HGA
at 12 months was significantly decreased by 99·7% in the nitisinone group compared with the control group (adjusted geometric mean ratio of nitisinone/control 0·003 [95% CI 0·003 to 0·004], p<0·0001). At 48 months, the increase in cAKUSSI score from baseline was significantly lower in the nitisinone group compared with the control group (adjusted mean difference -8·6 points [-16·0 to -1·2], p=0·023). 400 adverse events occurred in 59 (86%) patients in the nitisinone group and 284 events occurred in 57 (83%) patients in the control group. No treatment-related deaths occurred.
Nitisinone 10 mg daily was well tolerated and effective in reducing urinary excretion of HGA. Nitisinone decreased ochronosis and improved clinical signs, indicating a slower disease progression.
European Commission Seventh Framework Programme.
Nuvaira Ather,
William C Roberts
PMID: 32473412
DOI:
10.1016/j.carpath.2020.107219
Abstract
In this review, we summarize previously reported case reports (n=66) in which the presence of ochronotic pigment was found in one or more cardiovascular structures either at necropsy or after operative excision of a cardiac valve or portions of arteries or both. As illustration, we describe black pigment in operatively excised aortic valves and aorta in 2 patients, both probably examples of secondary ochronosis. Ochronosis appears to have fascinated a number of prominent historical figures in medicine, and this review also summarizes their important contributions to this topic.